4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride
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Description
“4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 2387595-81-3 . It has a molecular weight of 307.22 and its IUPAC name is 4-amino-1-benzylpiperidine-4-carboxylic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2.2ClH/c14-13 (12 (16)17)6-8-15 (9-7-13)10-11-4-2-1-3-5-11;;/h1-5H,6-10,14H2, (H,16,17);2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 385.7±42.0 °C and a predicted density of 1?±.0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit p38a mitogen-activated protein kinase and have dual activity as cholinesterase and Aβ-aggregation inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting their function .
Biochemical Pathways
Compounds with similar structures have been found to affect the p38 mapk pathway , which plays a crucial role in cellular responses to stress and inflammation.
Result of Action
Inhibition of the target proteins could lead to a decrease in the cellular responses to stress and inflammation .
Properties
IUPAC Name |
4-amino-1-benzylpiperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11;;/h1-5H,6-10,14H2,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMUSRDOZLQKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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